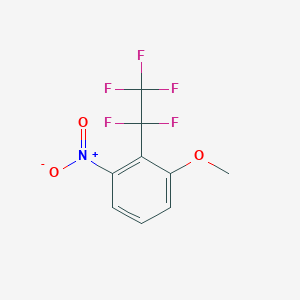![molecular formula C20H18N2OS2 B13430033 3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione](/img/structure/B13430033.png)
3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is known for its unique structural features, which include a benzothiazole ring fused with a chromene moiety and a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a diethylamino-substituted chromene derivative under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and yield. Solvent recovery and waste management are also critical aspects of industrial production to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products, and various substituted benzothiazole and chromene derivatives.
Applications De Recherche Scientifique
3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules and studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline: Known for its topoisomerase I inhibitory activity and anticancer properties.
2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Studied for its photophysical properties and applications in optoelectronics.
Benzothiazolyl substituted iminothiazolidinones: Evaluated as aldose reductase inhibitors with potential therapeutic applications.
Uniqueness
3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione stands out due to its unique combination of a benzothiazole ring, chromene moiety, and thione group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C20H18N2OS2 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-yl)-7-(diethylamino)chromene-2-thione |
InChI |
InChI=1S/C20H18N2OS2/c1-3-22(4-2)14-10-9-13-11-15(20(24)23-17(13)12-14)19-21-16-7-5-6-8-18(16)25-19/h5-12H,3-4H2,1-2H3 |
Clé InChI |
RSNXHOMJLFORTJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=S)O2)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Isopropyl-5-azaspiro[2.4]heptane](/img/structure/B13429950.png)
![Magnesium, chloro[4-(trifluoromethyl)phenyl]-](/img/structure/B13429952.png)
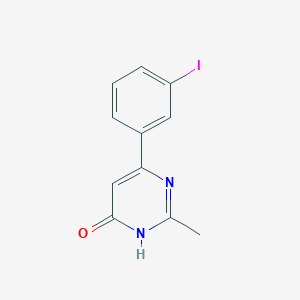


![2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane](/img/structure/B13429978.png)
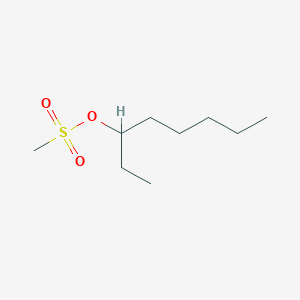
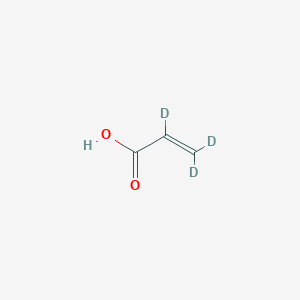
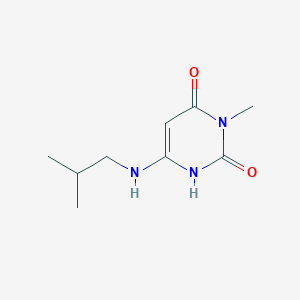
![2-(Aminomethyl)-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13429999.png)


![4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B13430007.png)
